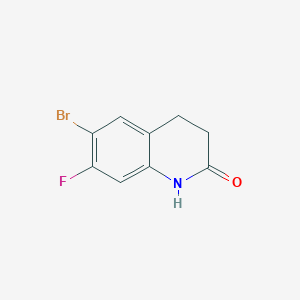

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBQAFBBDSHWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656068 | |

| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156389-00-2 | |

| Record name | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number 1156389-00-2

An In-depth Technical Guide to 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1156389-00-2)

Introduction

This compound is a halogenated heterocyclic compound built upon the dihydroquinolinone scaffold. This particular substitution pattern—featuring both bromine and fluorine atoms on the aromatic ring—renders it a highly valuable and versatile intermediate in the field of medicinal chemistry. The dihydroquinolinone core is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and strategic applications, moving beyond simple data recitation to explain the underlying chemical principles and rationale that drive its utility in modern synthesis.

Chemical Identity and Properties

The compound is a solid at room temperature, typically appearing as a white to off-white powder.[3][4] Proper handling and storage are crucial for maintaining its integrity.

| Property | Value | Source |

| CAS Number | 1156389-00-2 | [3][5] |

| Molecular Formula | C₉H₇BrFNO | [3] |

| Molecular Weight | 244.06 g/mol | [3][6] |

| Appearance | White to off-white solid | [3][4] |

| Storage | Store in a cool, dry place (2-8°C recommended) | [4][5] |

Synthesis and Mechanism: Electrophilic Bromination

The most direct and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of its non-brominated precursor.[3] This approach is favored due to its high yield and operational simplicity.

Mechanistic Rationale

The dihydroquinolinone ring system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The amide nitrogen, through its lone pair, acts as an activating group, directing electrophiles to the ortho and para positions. In the case of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, the C6 position is sterically accessible and electronically activated, making it the prime target for bromination. N-Bromosuccinimide (NBS) serves as an excellent source of an electrophilic bromine species (Br⁺) in the presence of a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction. The reaction proceeds with high regioselectivity, yielding the desired C6-brominated product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

-

7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol)

-

N-Bromosuccinimide (NBS) (1.14 g, 6.33 mmol, 1.1 equiv.)

-

N,N-dimethyl-formamide (DMF) (12 mL)

-

Deionized Water

-

Standard filtration and flash chromatography equipment

Procedure:

-

Reaction Setup: Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one in DMF (12 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. This step is critical to control the initial rate of reaction and prevent potential side reactions.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) in small portions over several minutes. Portion-wise addition helps to manage any exotherm and maintain control over the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Workup & Precipitation: Upon completion, pour the reaction mixture into a beaker containing deionized water. The product, being organic and solid, will precipitate out of the aqueous solution.

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and succinimide byproduct.

-

Drying: Dry the collected solid under vacuum.

-

Purification: Purify the crude material by flash column chromatography to yield the final product, this compound, with a reported yield of approximately 92%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While a full dataset is not publicly available, reported ¹H NMR data and predicted spectroscopic features provide a solid basis for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment. The reported data in deuterated chloroform (CDCl₃) is consistent with the target structure.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.21 | br s | 1H | NH (Amide) |

| 7.29 - 7.37 | m | 1H | Ar-H (C5-H) |

| 6.67 | d | 1H | Ar-H (C8-H) |

| 2.95 | br m | 2H | -CH₂ - (C4-H₂) |

| 2.65 | m | 2H | -CH₂ - (C3-H₂) |

Interpretation:

-

The broad singlet at 9.21 ppm is characteristic of the amide proton.

-

The two distinct signals in the aromatic region confirm the disubstitution pattern on the benzene ring.

-

The two multiplets in the aliphatic region correspond to the two methylene (-CH₂-) groups of the dihydro- portion of the ring system.

Predicted ¹³C NMR: A ¹³C NMR spectrum would be expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) around 165-175 ppm and six signals in the aromatic region (approx. 110-150 ppm), with C-F and C-Br couplings potentially visible.

Other Predicted Spectroscopic Data

While experimental IR and MS data are not explicitly cited in the initial findings, the expected features can be reliably predicted based on the compound's structure.

| Technique | Expected Features | Rationale |

| Mass Spectrometry (MS) | Isotopic pattern for M⁺ and [M+2]⁺ in an approximate 1:1 ratio. | This is the characteristic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peaks would be expected at m/z 243 and 245. |

| Infrared (IR) Spectroscopy | Strong absorption band at ~1650-1690 cm⁻¹.Sharp absorption band at ~3200-3400 cm⁻¹.Bands at ~1000-1100 cm⁻¹ and ~500-600 cm⁻¹. | Corresponds to the C=O (amide I) carbonyl stretch.Corresponds to the N-H stretch.Corresponds to C-F and C-Br stretches, respectively. |

Applications in Research and Development

The strategic value of this compound lies in its potential as a versatile building block for constructing more complex molecules, particularly in the context of drug discovery.

Scaffold for Analog Synthesis

The true power of this intermediate is unlocked by leveraging its functional handles for further diversification. The bromine atom at the C6 position is particularly significant, as it serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the dihydroquinolinone core.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

N-Functionalization: The secondary amine of the lactam can be alkylated, acylated, or used in other coupling reactions to further modify the molecule's properties.

This multi-faceted reactivity makes the compound an ideal starting point for generating a library of novel compounds for screening in drug discovery programs.[1]

Logical Pathway for Compound Library Generation

Caption: Strategic diversification pathways from the core intermediate.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed synthetic intermediate. Its preparation via a high-yielding electrophilic bromination is straightforward and efficient. Its well-defined structure, confirmed by NMR spectroscopy, provides a solid foundation for its use in subsequent reactions. Most importantly, the presence of orthogonal functional handles—a reactive aryl bromide and a modifiable lactam nitrogen—positions this compound as a powerful building block for medicinal chemists aiming to develop novel therapeutics based on the privileged dihydroquinolinone scaffold.

References

- Smolecule. 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.

- ChemicalBook. This compound synthesis.

-

MDPI. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Available from: [Link]

-

MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available from: [Link]

-

PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

ResearchGate. Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. Available from: [Link]

-

Suzhou Health Chemicals Co., Ltd. 1156389-00-2 CAS NO.1156389-00-2. Available from: [Link]

-

PubChem. 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

Sources

- 1. Buy 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one | 1427587-54-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 1156389-00-2,this compound | lookchem [lookchem.com]

- 5. 1156389-00-2 | CAS DataBase [m.chemicalbook.com]

- 6. 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one | C9H7BrFNO | CID 70977460 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

This document provides an in-depth technical overview of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest to researchers in medicinal chemistry and drug development. The quinolinone scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds. This guide moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, characterization, and strategic application, designed for professionals engaged in molecular design and discovery.

Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is a precisely defined molecule whose utility is rooted in its specific atomic composition and arrangement. These attributes dictate its reactivity, solubility, and potential for interaction with biological targets.

The molecular weight and formula are critical for all stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry. The CAS number provides a unique identifier for unambiguous database and literature searches.

| Property | Data | Source |

| IUPAC Name | This compound | Internal Standard |

| CAS Number | 1156389-00-2 | [1] |

| Molecular Formula | C₉H₇BrFNO | [1][2] |

| Molecular Weight | 244.06 g/mol | [1][2] |

Synthesis and Structural Verification

The practical availability of this compound is predicated on a reliable and high-yielding synthetic protocol. The methodology described below is a robust approach rooted in the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Synthetic Strategy: The Rationale

The synthesis hinges on the selective bromination of the precursor, 7-fluoro-3,4-dihydroquinolin-2(1H)-one. The quinolinone ring system is activated towards electrophilic substitution by the electron-donating nature of the lactam nitrogen. The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate; it serves as a mild and reliable source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine.

Dimethylformamide (DMF) is employed as the solvent. Its polar aprotic nature is ideal for solubilizing the starting material and the reagent, facilitating a homogenous reaction environment. The reaction is initiated at 0°C to control the initial exothermic reaction rate, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol

This protocol is a self-validating workflow that includes reaction, workup, and purification stages to ensure high purity of the final product.

Materials:

-

7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol)

-

N-Bromosuccinimide (NBS) (1.14 g, 6.33 mmol)

-

Dimethylformamide (DMF) (12 mL)

-

Water (for workup)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: The starting material, 7-fluoro-3,4-dihydroquinolin-2(lH)-one, is dissolved in DMF in a suitable reaction vessel and the solution is cooled to 0°C using an ice bath.[1]

-

Reagent Addition: N-Bromosuccinimide is added in small portions to the cooled solution to maintain control over the reaction temperature.[1]

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.[1] Progress can be monitored by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion, the reaction mixture is poured into water, which causes the organic product to precipitate as a solid due to its low aqueous solubility.[1]

-

Isolation: The resulting white solid is collected by filtration, washed thoroughly with water to remove residual DMF and succinimide, and then dried.[1]

-

Purification: The crude solid is purified by flash chromatography on a silica gel column to yield the final high-purity product (1.28 g, 92% yield).[1]

Synthesis Workflow Diagram

The following diagram illustrates the straightforward conversion of the starting material to the final product.

Caption: Electrophilic bromination of the quinolinone core.

Structural Verification

Confirmation of the product's identity and purity is non-negotiable. The primary method for structural elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR data provides a distinct fingerprint for the target molecule.

-

¹H NMR (CHLOROFORM-d) δ: 9.21 (broad singlet, 1H, -NH), 7.29-7.37 (multiplet, 1H, Ar-H), 6.67 (doublet, 1H, Ar-H), 2.95 (broad multiplet, 2H, -CH₂-), 2.65 (multiplet, 2H, -CH₂-).[1]

The broad singlet at 9.21 ppm is characteristic of the lactam N-H proton. The aromatic protons and the two methylene groups in the dihydro- portion of the ring system appear at their expected chemical shifts, confirming the successful synthesis.[1]

Strategic Applications in Research and Development

While this compound may not be an end-product itself, it is a high-value intermediate for drug discovery professionals. Its structure is strategically designed for further chemical elaboration.

Scaffold for Drug Discovery: The quinolinone core is a well-established pharmacophore with a wide range of biological activities.[3] This compound serves as an excellent starting point for building libraries of novel analogs. For instance, the methylated version of this compound, 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, has been investigated for potential antimicrobial and anticancer properties, and for its interaction with cytochrome P450 enzymes, which are critical in drug metabolism.[3] The parent compound is the direct precursor to these and other N-substituted derivatives.

Handles for Chemical Modification: The true utility for a medicinal chemist lies in the compound's "handles" for further reactions:

-

The Bromine Atom: The C-Br bond at the 6-position is a versatile functional group. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, or amine substituents, enabling systematic Structure-Activity Relationship (SAR) studies.

-

The Fluorine Atom: The fluorine at the 7-position can significantly modulate the physicochemical properties of derivative compounds, influencing factors like metabolic stability, membrane permeability, and binding affinity to target proteins.

-

The Lactam Nitrogen: The N-H group can be alkylated or acylated to further expand the chemical diversity of the compound library.

By strategically modifying these three positions, researchers can fine-tune the molecule to optimize its interaction with specific biological targets, leading to the development of more potent and selective therapeutic agents.[3]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a key enabling tool for innovation in pharmaceutical research. Its robust and high-yielding synthesis makes it readily accessible, while its strategically placed functional groups provide a versatile platform for the creation of diverse molecular libraries. For scientists and drug development professionals, this compound represents a valuable starting point on the path to discovering next-generation therapeutics.

References

-

ChemBK. (n.d.). 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one Request for Quotation. Retrieved from ChemBK website. [Link]

-

PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

Sources

Structure Elucidation of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: An Integrated Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. It ensures regulatory compliance, informs structure-activity relationship (SAR) studies, and guarantees the identity of the active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven workflow for the structural elucidation of the novel heterocyclic compound, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS No: 1156389-00-2). We will proceed through a logical sequence of analytical techniques, from initial mass and elemental composition analysis to the intricate connectivity mapping via 2D NMR, culminating in the gold-standard confirmation by X-ray crystallography. The causality behind each experimental choice is detailed, providing a robust framework applicable to the characterization of other complex small molecules.

Introduction: The Analytical Challenge

This compound is a substituted quinolinone, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The precise placement of the bromo and fluoro substituents on the aromatic ring is critical to its intended biological activity and intellectual property claims. The analytical challenge lies not just in confirming the core structure but in unambiguously assigning the regiochemistry of the halogen atoms. This guide presents an integrated strategy to solve this structural puzzle.

The proposed structure for our analysis is:

Our elucidation strategy will follow a multi-pronged approach, where each piece of data validates the others, creating a self-verifying system of evidence.[3][4]

Key HMBC Correlations for Regiochemistry:

-

H5 to C7 and C4a: A correlation from the proton at C5 (δ ~7.37) to the carbon bearing the fluorine (C7, identified by its large ¹JCF) and the quaternary carbon C4a confirms the C5-C6-C7-C8 arrangement.

-

H8 to C6 and C4a: A correlation from the proton at C8 (δ ~6.67) to the carbon bearing the bromine (C6) and the quaternary carbon C4a provides definitive proof of the substituent positions.

-

H4 to C2 and C5: Correlations from the aliphatic protons at C4 to the carbonyl carbon (C2) and the aromatic carbon C5 lock the dihydro- portion of the ring to the aromatic system.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [5]This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing definitive data on bond lengths, bond angles, and stereochemistry. For regulatory filings, crystallographic data is often considered the gold standard for structural confirmation. [6]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent system like ethyl acetate/hexane.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. [5]Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., SHELXS). Refine the structural model against the collected data (e.g., using SHELXL) to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation: Representative Crystallographic Data

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a (Å) | 8.15 | Unit cell dimension. |

| b (Å) | 15.23 | Unit cell dimension. |

| c (Å) | 7.54 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Volume (ų) | 924.1 | Volume of the unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. A value <5% indicates a good refinement. |

The resulting crystal structure would visually confirm the connectivity and regiochemistry determined by NMR, leaving no doubt as to the identity of this compound.

Conclusion

The structural elucidation of this compound was successfully achieved through a systematic and integrated analytical workflow. Mass spectrometry confirmed the molecular formula and the presence of bromine. A full suite of 1D and 2D NMR experiments provided a complete map of the atomic connectivity, unambiguously establishing the regiochemistry of the fluoro and bromo substituents. Finally, single-crystal X-ray crystallography serves as the ultimate confirmation of the three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a self-validating dossier of evidence essential for drug development and regulatory submission.

References

Sources

1H NMR data for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of the spectral data grounded in fundamental principles of NMR spectroscopy. We will dissect the causality behind the observed chemical shifts and coupling patterns, provide a validated experimental protocol for data acquisition, and present the information with clarity through structured tables and workflow diagrams.

Molecular Structure and Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure and the electronic environment of each proton. The structure of this compound (CAS: 1156389-00-2) contains several distinct proton environments, each influenced by the electronic effects of neighboring atoms and functional groups.

Figure 1. Structure of this compound with IUPAC Numbering

The molecule possesses five distinct sets of protons:

-

N1-H: The amide proton of the lactam ring.

-

C3-H₂: The methylene group alpha to the carbonyl.

-

C4-H₂: The methylene group adjacent to the aromatic ring and the nitrogen atom.

-

C5-H: An aromatic proton, ortho to the bromine substituent.

-

C8-H: An aromatic proton, ortho to the fluorine substituent.

The electron-withdrawing nature of the bromine, fluorine, and carbonyl groups, along with the properties of the lactam and aromatic rings, dictates the chemical shift and multiplicity of each proton signal.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure scientific integrity and trustworthiness.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound. The use of a precise analytical balance is critical for accurate concentration determination, which can influence chemical shifts slightly.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent solvent for this compound, as it provides good solubility and its residual solvent peak does not interfere with the signals of interest.[2]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.

NMR Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and provide a solid foundation for obtaining a high-resolution spectrum.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

-

Pulse Program: A standard one-pulse sequence with a 30° flip angle (e.g., zg30 on Bruker instruments) is sufficient.

-

Acquisition Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~12 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans (NS): 16 scans, to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data Analysis

The following analysis is based on experimental data reported for the compound in deuterated chloroform.[2]

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] (Estimated) |

| N1-H | 9.21 | 1H | Broad Singlet (br s) | N/A |

| H-5 | 7.33 | 1H | Doublet (d) | JH5-F7 ≈ 6.8 Hz |

| H-8 | 6.67 | 1H | Doublet (d) | JH8-F7 ≈ 9.5 Hz |

| C4-H₂ | 2.95 | 2H | Triplet (t) | ³JH4-H3 ≈ 6.5 Hz |

| C3-H₂ | 2.65 | 2H | Triplet (t) | ³JH3-H4 ≈ 6.5 Hz |

Detailed Peak-by-Peak Interpretation

-

Amide Proton (N1-H) at δ 9.21:

-

Chemical Shift: The significant downfield shift is characteristic of an amide proton. This deshielding is caused by the anisotropic effect of the adjacent C2-carbonyl group and its ability to participate in intermolecular hydrogen bonding.

-

Multiplicity: The signal appears as a broad singlet. This is due to rapid chemical exchange with trace amounts of acidic protons and quadrupolar broadening from the adjacent ¹⁴N nucleus.[3]

-

-

Aromatic Protons (H-5 at δ 7.33 and H-8 at δ 6.67):

-

Chemical Shift: H-5 appears further downfield than H-8. This is because H-5 is ortho to the electron-withdrawing bromine atom and meta to the highly electronegative fluorine atom. H-8 is ortho to the fluorine atom, which exerts a strong deshielding effect, but it is also para to the bromine atom. The precise shifts are a balance of inductive and resonance effects.

-

Multiplicity: Both aromatic protons appear as doublets. This splitting is not due to proton-proton coupling but rather coupling to the fluorine atom at C7. Ortho H-F coupling (JH8-F7) is typically larger than meta H-F coupling (JH5-F7), which is consistent with the estimated values.

-

-

Aliphatic Protons (C4-H₂ at δ 2.95 and C3-H₂ at δ 2.65):

-

Chemical Shift: The C4 protons are in a benzylic position and adjacent to the nitrogen atom, which deshields them to δ 2.95. The C3 protons are alpha to the carbonyl group, which also causes deshielding, shifting them to δ 2.65. The relative positions are consistent with established substituent effects in similar aliphatic systems.

-

Multiplicity: Both methylene groups appear as triplets. This is due to vicinal coupling (³JHH) between the C3 and C4 protons. According to the n+1 rule, each 2H signal is split into a triplet (n=2, 2+1=3) by its neighboring 2H group. The source data describes these as multiplets, which is common when the signals are not perfectly resolved, but a first-order analysis predicts triplets.[2][3]

-

Visualizing the NMR Analysis Workflow

Effective structural elucidation via NMR follows a logical and systematic process. The following diagrams illustrate this workflow and the key structural relationships within the target molecule.

Conclusion

The ¹H NMR spectrum of this compound is fully consistent with its proposed structure. Each proton signal provides a wealth of information, from the downfield, broad amide proton to the distinct doublets of the fluoro-coupled aromatic protons and the coupled triplets of the aliphatic chain. This guide demonstrates that a systematic approach, combining robust experimental protocol with a foundational understanding of spectroscopic principles, allows for the unambiguous characterization of complex organic molecules, a critical step in the drug discovery and development pipeline.

References

Solubility of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents

An In-Depth Technical Guide to the Solubility of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workups and purification to formulation and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in modern drug discovery. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational solubility principles, data from structurally analogous compounds, and established analytical methodologies to provide researchers with a robust predictive framework and a practical guide to empirical determination. We will explore the compound's physicochemical properties, predict its behavior in various classes of organic solvents, and provide a detailed, field-proven protocol for accurate solubility measurement.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising lead compound to a viable clinical candidate, solubility is a pivotal physicochemical property.[1] Poor solubility can severely hamper drug absorption and bioavailability, leading to high attrition rates for new chemical entities.[2][3] Therefore, a thorough understanding of a compound's solubility profile in various media is essential from the earliest stages of research.[4] This guide focuses on this compound, a substituted quinolinone. The presence of halogen atoms (bromine and fluorine), a lactam ring, and an aromatic system creates a molecule with a nuanced polarity profile that dictates its interactions with different organic solvents. Understanding these interactions is key to developing effective strategies for synthesis, purification, formulation, and analytical characterization.

Physicochemical Profile of this compound

To understand the solubility of a compound, we must first examine its intrinsic molecular properties. These characteristics provide the basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrFNO | [5] |

| Molecular Weight | 244.06 g/mol | [5] |

| Structure | A dihydroquinolinone core with a bromine atom at position 6 and a fluorine atom at position 7. | [5] |

| Predicted XLogP3 | ~1.8 - 1.9 | |

| Hydrogen Bond Donors | 1 (from the amide N-H) | [6] |

| Hydrogen Bond Acceptors | 1 (from the carbonyl O) | [6] |

The molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, suggesting potential for favorable interactions with protic solvents. The aromatic ring and halogen substituents contribute to its lipophilicity, as indicated by the positive XLogP3 value, suggesting solubility in less polar environments. The interplay between these features—the polar lactam group and the more nonpolar bromo-fluoro-benzene moiety—is the primary driver of its solubility profile.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that solutes dissolve best in solvents with similar intermolecular forces.[7] For this compound, we must consider its capacity for dipole-dipole interactions, hydrogen bonding, and London dispersion forces when evaluating solvent compatibility.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol.

-

Interaction Mechanism: These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors.[9] They are expected to effectively solvate the polar lactam portion of the molecule through strong hydrogen bonding with the N-H and C=O groups.[8]

-

Predicted Solubility: High. The ability to form strong hydrogen bonds is a dominant factor that should lead to good solubility.

Polar Aprotic Solvents

-

Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF).

-

Interaction Mechanism: These solvents possess significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9] They are, however, excellent hydrogen bond acceptors. They will strongly interact with the amide N-H proton of the solute. DMSO and DMF are particularly strong solvents for a wide range of organic molecules.[1][4]

-

Predicted Solubility:

-

DMSO, DMF: Very High. These are powerful, highly polar aprotic solvents capable of disrupting the crystal lattice of the solute and forming strong dipole-dipole interactions.

-

ACN, THF: Moderate to High. While still effective, their polarity and hydrogen bond accepting capabilities are less pronounced than DMSO or DMF, which may result in slightly lower, but still substantial, solubility.

-

Non-Polar Solvents

-

Examples: Hexane, Toluene, Dichloromethane (DCM).

-

Interaction Mechanism: These solvents interact primarily through weak van der Waals or London dispersion forces.[7] While the bromo-fluoro-aromatic portion of the solute will have some affinity for these solvents, the highly polar lactam group will be poorly solvated. The energy required to break the solute-solute interactions (crystal lattice energy) is unlikely to be compensated by the weak solute-solvent interactions.

-

Predicted Solubility:

-

Hexane: Very Low. As a non-polar alkane, hexane will be a very poor solvent for this molecule.

-

Toluene: Low to Moderate. The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute, potentially affording slightly better solubility than hexane.

-

DCM: Moderate. Dichloromethane has a slight dipole moment and can be a better solvent than hexane or toluene for moderately polar compounds. It offers a balance, being able to interact with the less polar parts of the molecule without being completely incompatible with the polar lactam.

-

Predicted Solubility Profile Summary

The following table provides a qualitative prediction of the solubility of this compound. Researchers should use this as a starting point and confirm these predictions with empirical data.

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | Strong hydrogen bonding with the lactam group. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding with the lactam group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent H-bond acceptor and high polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Excellent H-bond acceptor and high polarity. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Good polarity but weaker H-bond acceptor than DMSO/DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate polarity; can interact with both polar and non-polar regions. |

| Dichloromethane (DCM) | Non-Polar (Slightly Polar) | Moderate | Balances interactions with the aromatic and lactam moieties. |

| Toluene | Non-Polar | Low to Moderate | Aromatic interactions (π-stacking) may provide some solubility. |

| Hexane | Non-Polar | Very Low | Poor solvation of the polar lactam group. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure enough solid is present that some remains undissolved at the end of the experiment, confirming saturation. A starting point of ~10 mg of solid in 1 mL of solvent is common.

-

Equilibration: Add a precise volume of the chosen organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. This is often 24 to 48 hours.[11][12] Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the precise concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Outlook

While specific experimental solubility data for this compound is not widely published, a strong predictive framework can be established based on its molecular structure and the fundamental principles of solvent-solute interactions. The compound is anticipated to exhibit high solubility in polar solvents, particularly potent aprotic systems like DMSO and DMF, and poor solubility in non-polar solvents like hexane. For researchers in synthesis, purification, and formulation, this guide provides a rational basis for solvent selection. However, prediction is no substitute for empirical data. The provided shake-flask protocol offers a robust and reliable method for generating the precise, quantitative solubility data required to advance a compound through the drug development pipeline. As this molecule and its analogs continue to be explored, the generation and publication of such data will be invaluable to the scientific community.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition, 2(2), 1-15. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5655. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70977460, 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14373281, 6-Bromo-3,4-dihydroquinolin-2(1H)-one. [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Poorly soluble drugs in early drug development: challenges and opportunities. Drug Discovery Today: Technologies, 4(3-4), 75-81. [Link]

-

Al-Obeidi, F. A., & Al-Ghananeem, A. M. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development-From Molecules to Medicine. IntechOpen. [Link]

-

Hughes, L. D., & Jones, A. M. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Technology, 38(2). [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

-

A*STAR. (n.d.). Polarity and Solubility of Organic Compounds. [Link]

-

YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one | C9H7BrFNO | CID 70977460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility factors when choosing a solvent [labclinics.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. bmglabtech.com [bmglabtech.com]

Stability of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one under acidic conditions

An In-Depth Technical Guide to the Acidic Stability of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of this compound under acidic conditions. The quinolinone core is a prevalent scaffold in modern medicinal chemistry, making a thorough understanding of its stability profile a critical prerequisite for successful drug development. This document synthesizes fundamental principles of physical organic chemistry with industry-standard protocols for stability testing. We will first explore the theoretical underpinnings of acid-catalyzed lactam hydrolysis, the primary anticipated degradation pathway. We then delve into the electronic influence of the bromo and fluoro substituents on the reactivity of the molecule. Building on this theoretical foundation, the guide presents a detailed, field-proven experimental workflow for conducting a forced degradation study, including the development and validation of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development scientists, providing both the mechanistic "why" and the practical "how" for assessing the stability of this and structurally related pharmaceutical compounds.

Introduction: The Quinolinone Scaffold and the Imperative of Stability

The 3,4-dihydroquinolin-2(1H)-one, a δ-lactam fused to an aromatic ring, is a privileged structure in drug discovery. Its rigid conformation and synthetic tractability have led to its incorporation into a wide range of biologically active agents, including those targeting the central nervous system.[1] The specific compound of interest, this compound, combines this core with halogen substituents known to modulate pharmacokinetic and pharmacodynamic properties.

However, the journey from a promising lead compound to a viable drug candidate is contingent upon its chemical robustness. Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] These studies are essential to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of an active pharmaceutical ingredient (API).[4] The data gathered informs formulation development, packaging selection, storage conditions, and shelf-life determination, ensuring the safety and efficacy of the final drug product.[5] This guide focuses specifically on stability in acidic environments, which is critical for predicting the fate of a drug during synthesis, in certain formulations, and potentially upon oral administration.

Part 1: A Mechanistic Approach to Predicting Stability

Before embarking on experimental work, a theoretical assessment grounded in chemical principles can provide a robust hypothesis regarding the molecule's stability. The primary vulnerability of the this compound scaffold to acid is the lactam (cyclic amide) bond.

The Core Degradation Pathway: Acid-Catalyzed Lactam Hydrolysis

The acid-catalyzed hydrolysis of amides and lactams is a well-understood reaction. For δ-lactams such as the title quinolinone, the reaction typically proceeds through a bimolecular mechanism (A-2 type) involving a tetrahedral intermediate.[6][7][8]

The process can be dissected into several key steps:

-

Protonation: The reaction is initiated by the reversible protonation of the carbonyl oxygen. This step is critical as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a high-energy, tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the amide nitrogen, converting the nitrogen into a better leaving group (an amine).

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-N bond of the lactam ring. This ring-opening step is typically the rate-determining step.

-

Deprotonation: The final product, a protonated carboxylic acid, is deprotonated by a water molecule to yield the final ring-opened product, an aminopropanoic acid derivative.

Caption: Interplay of electronic effects on compound stability.

Part 2: A Validated Experimental Framework for Stability Assessment

Theoretical predictions must be confirmed with empirical data. A forced degradation study is the industry-standard approach to systematically evaluate the stability of a drug substance under harsh conditions. [4][9]

The Principle of Forced Degradation

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those used for accelerated stability testing (e.g., higher temperatures, extreme pH). [10]The primary goals are:

-

To identify the likely degradation products that could form under normal storage conditions.

-

To understand the degradation pathways of the molecule.

-

To demonstrate the specificity and suitability of the analytical method developed to monitor stability. A method is "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation. [5] A successful study aims for a modest level of degradation, typically in the range of 5-20%. [10]Complete degradation provides little information about the intermediate degradants, while no degradation suggests the stress condition was not sufficiently harsh.

Protocol: Acidic Forced Degradation Workflow

This protocol provides a self-validating system for assessing the stability of this compound in acidic media.

Objective: To generate potential acid degradation products and quantify the loss of the parent API over time.

Materials:

-

This compound (API)

-

HPLC-grade Acetonitrile and Water

-

Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions

-

Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions

-

Volumetric flasks, pipettes, and autosampler vials

-

Calibrated HPLC-UV or HPLC-MS system

-

pH meter, heating block or water bath

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol). The choice of solvent is critical; it must fully dissolve the API without causing degradation on its own. [10]2. Stress Sample Preparation:

-

Label three separate reaction vessels for 'Test', 'Control', and 'Blank'.

-

Test Vessel: Add an aliquot of the API stock solution to a volumetric flask and add 0.1 M HCl to reach a final API concentration of approximately 0.1 mg/mL.

-

Control Vessel: Prepare a solution of the API at the same concentration as the test sample, but using purified water instead of acid. This control is crucial to ensure that any observed degradation is due to the acid and not just the aqueous environment or temperature.

-

Blank Vessel: Fill a vessel with 0.1 M HCl only. This blank is used as a chromatographic reference.

-

-

Stress Condition Application:

-

Place all three vessels in a heating block or water bath set to 60°C. This elevated temperature is used to accelerate the rate of degradation to a practical timescale. [11] * Collect aliquots from each vessel at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Quenching and Sample Analysis:

-

Immediately after collection, neutralize the aliquots from the 'Test' and 'Blank' vessels by adding an equimolar amount of NaOH. This step is essential to stop the degradation reaction and ensure the sample composition is "frozen" at that time point.

-

Dilute all samples (Test, Control) with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Sources

- 1. 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencegate.app [sciencegate.app]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: Physical Appearance and Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. This document is intended to equip researchers and drug development professionals with the necessary information for its effective handling, characterization, and application in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a halogenated quinolinone derivative with the following key identifiers:

-

Chemical Name: this compound

-

CAS Number: 1156389-00-2[1]

-

Molecular Formula: C₉H₇BrFNO[1]

-

Molecular Weight: 244.06 g/mol [1]

The molecular structure consists of a dihydroquinolinone core, which is a bicyclic system containing a benzene ring fused to a dihydropyridinone ring. The structure is further functionalized with a bromine atom at the 6-position and a fluorine atom at the 7-position of the aromatic ring.

Physical Appearance and Form

Based on documented synthesis procedures, this compound is consistently isolated as a white solid following purification.[1] While some commercial suppliers may describe it as a "powder or liquid," this typically indicates that the solid can be readily dissolved in appropriate solvents for transfer or reaction.[2] For all practical laboratory purposes at ambient temperature, it should be handled as a solid.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | White Solid | [1] |

| CAS Number | 1156389-00-2 | [1] |

| Molecular Formula | C₉H₇BrFNO | [1] |

| Molecular Weight | 244.06 g/mol | [1] |

Key Physicochemical Characteristics

Caption: Key physicochemical properties of this compound.

Experimental Protocol: Synthesis and Isolation

The physical form of a compound is a direct outcome of its synthesis and purification. The following protocol, adapted from established literature, details the formation of this compound as a white solid.[1] Understanding this process provides insight into the compound's stability and handling characteristics.

4.1. Materials and Reagents

-

7-fluoro-3,4-dihydroquinolin-2(1H)-one

-

N,N-Dimethylformamide (DMF)

-

N-Bromosuccinimide (NBS)

-

Water (deionized)

-

Solvents for flash chromatography (e.g., ethyl acetate/hexanes)

4.2. Step-by-Step Synthesis

-

Dissolution: Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one in DMF in a suitable reaction vessel.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction's exothermicity.

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The portion-wise addition helps to maintain the reaction temperature and prevent the formation of side products.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.

-

Precipitation: Pour the reaction mixture into water. This will cause the product to precipitate out of the solution as a solid.

-

Filtration and Washing: Filter the solid, wash it with water to remove any residual DMF and salts, and then dry it.

-

Purification: Purify the crude solid by flash chromatography to yield this compound as a white solid.[1]

Caption: Workflow for the synthesis and isolation of this compound.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Amadis Chemical. This compound CAS NO.1156389-00-2. [Link]

-

PubChem. 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. [Link]

-

ChemBK. 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one Request for Quotation. [Link]

-

Amadis Chemical. This compound CAS NO.1156389-00-2. [Link]

Sources

Discovery and history of quinolinone derivatives

An In-depth Technical Guide to the Discovery and History of Quinolinone Derivatives

Foreword

The quinolinone scaffold, a bicyclic heterocyclic system, represents a cornerstone in modern medicinal chemistry. Its journey from a 19th-century chemical curiosity to the structural basis for a wide array of indispensable therapeutics is a testament to the power of organic synthesis and the intricate dance of structure-activity relationships. This guide provides a comprehensive exploration of the discovery and historical development of quinolinone derivatives, from their foundational syntheses to their evolution into blockbuster drugs. We will delve into the key scientific breakthroughs, the rationale behind experimental designs, and the mechanistic underpinnings of their diverse biological activities. This text is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this remarkable class of compounds.

Chapter 1: The Genesis of the Quinolinone Core: Foundational Syntheses of the 19th Century

The story of quinolinone derivatives begins not with a targeted drug discovery program, but in the crucible of 19th-century organic chemistry, where the focus was on understanding and constructing fundamental molecular architectures.[1] Several named reactions, discovered within a remarkably short period, laid the groundwork for all subsequent quinolinone chemistry.[1]

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a reaction that would become a staple in quinoline synthesis.[1][2][3] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone, in the presence of an acid or base catalyst.[1][3][4] This reaction is valued for its operational simplicity and the ready availability of its starting materials.[3]

The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines.[4] The choice of catalyst (acidic or basic) can influence the reaction rate and yield, and modern variations have been developed to proceed under milder, more environmentally friendly conditions, such as in water without a catalyst.[4][5]

Diagram 1: The Friedländer Synthesis

Caption: General scheme of the Friedländer quinoline synthesis.

The Conrad-Limpach Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[6][7][8] A key feature of this synthesis is its temperature dependence, which allows for selective formation of either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).[9] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization.[6] The product is often depicted as a hydroxyquinoline (the enol form), but it predominantly exists as the quinolone (the keto form).[6]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

This protocol is a representative example of the Conrad-Limpach synthesis.

Materials:

-

Aniline

-

Ethyl acetoacetate

-

Dowtherm A (or other high-boiling solvent)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Step 1: Formation of the Enamine. In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A catalytic amount of a strong acid, such as hydrochloric acid, can be added. The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization. Once the formation of the enamine is complete, the solvent is removed under reduced pressure. The resulting oil is added to a high-boiling solvent, such as Dowtherm A, preheated to approximately 250°C.[7] The reaction is maintained at this temperature for a set period, during which the cyclization to the 4-hydroxyquinoline occurs.

-

Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validation:

-

The identity of the product can be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR, and mass spectrometry).

-

The purity of the product can be assessed by TLC or high-performance liquid chromatography (HPLC).

The Knorr Quinoline Synthesis (1886)

Ludwig Knorr developed a method for synthesizing 2-hydroxyquinolines from β-ketoanilides using a strong acid, typically sulfuric acid.[10][11][12] This reaction involves an intramolecular cyclization of the β-ketoanilide.[11] Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction.[11]

Diagram 2: The Knorr Quinoline Synthesis

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Chapter 4: Beyond Antibiotics: The Emergence of Quinolinone-Based Therapeutics for Other Diseases

The structural versatility of the quinolinone scaffold has allowed for its development into a range of therapeutics beyond antibiotics. [13][14][15]By modifying the substituents on the quinolinone core, researchers have been able to tune the biological activity to target a variety of receptors and enzymes involved in different disease processes. [16][17][18][19][20]

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole (Abilify®), discovered by Otsuka Pharmaceutical, is a landmark example of a non-antibiotic quinolinone derivative. [21][22]Developed in the late 1980s and early 1990s, it was approved by the FDA in 2002 for the treatment of schizophrenia. [21][22]Aripiprazole's unique mechanism of action as a dopamine D2 receptor partial agonist set it apart from previous antipsychotics. [21][23][24][25] Partial agonists bind to a receptor but elicit a response that is smaller than that of the endogenous full agonist. [23]In the case of aripiprazole, it acts as a "dopamine system stabilizer": [23]

-

In brain regions with excessive dopamine (hyperdopaminergic states, associated with positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. [23]* In brain regions with low dopamine (hypodopaminergic states, associated with negative and cognitive symptoms), it acts as a functional agonist, increasing dopaminergic neurotransmission. [23] This dual action allows aripiprazole to effectively manage a broader range of schizophrenia symptoms with a lower incidence of extrapyramidal side effects compared to older antipsychotics. [21][25]

Diagram 4: Aripiprazole's Mechanism as a Dopamine D2 Partial Agonist

Caption: Aripiprazole modulates dopamine signaling based on the local dopamine environment.

Other notable non-antibiotic quinolinone derivatives include:

-

Cilostazol: A phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication.

-

Vesnarinone: A phosphodiesterase inhibitor that was investigated for the treatment of heart failure.

Chapter 5: Modern Perspectives and Future Directions

The journey of quinolinone derivatives is far from over. The inherent "drug-likeness" and synthetic tractability of the quinolinone scaffold continue to make it a privileged structure in drug discovery. [26][27][28]Current research is focused on several key areas:

-

Combating Antibiotic Resistance: Designing novel fluoroquinolones that can evade existing resistance mechanisms.

-

Oncology: Developing quinolinone derivatives as anticancer agents that target various kinases and other signaling pathways involved in tumor growth. [19][29]* Neurodegenerative Diseases: Investigating the potential of quinolinone derivatives to modulate targets relevant to diseases such as Alzheimer's and Parkinson's.

-

Inflammatory and Immune Disorders: Exploring the anti-inflammatory and immunosuppressive properties of novel quinolinone compounds. [17] The rich history of the quinolinone scaffold, from its origins in fundamental organic synthesis to its current status as a source of diverse and life-saving medicines, provides a compelling case study in the evolution of medicinal chemistry. The continued exploration of this versatile chemical entity promises to yield new therapeutic agents for years to come.

References

-

Wikipedia. Quinolone antibiotic. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Wikipedia. Friedländer synthesis. [Link]

-

SynArchive. Conrad-Limpach Synthesis. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Infection Update. Quinolones: Historical development and use. [Link]

-

Journal of Antimicrobial Chemotherapy. The quinolones: decades of development and use. [Link]

-

Wikipedia. Knorr quinoline synthesis. [Link]

-

National Institutes of Health. Mechanism of Quinolone Action and Resistance. [Link]

-

SeragPsych. The story of discovery of aripiprazole molecule? [Link]

-

National Institutes of Health. Mechanism of action of and resistance to quinolones. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

Iowa Research Online. Mechanism of Quinolone Action and Resistance. [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

-

Cambridge University Press. Conrad-Limpach Reaction. [Link]

-

National Institutes of Health. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]

-

National Institutes of Health. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. [Link]

-

Slideshare. Quinolones | drug develoupment | mechanism of action | future. [Link]

-

ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]

-

SynArchive. Knorr Quinoline Synthesis. [Link]

-

ACS Publications. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. [Link]

-

National Institutes of Health. Quinolone antibiotics. [Link]

-

ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. [Link]

-

Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

-

PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [Link]

-

National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

-

ACS Publications. Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. [Link]

-

Taylor & Francis Online. Biological activity of natural 2-quinolinones. [Link]

-

Psychopharmacology Institute. Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

-

Cambridge University Press. Camps Quinoline Synthesis. [Link]

-

Wikipedia. Camps quinoline synthesis. [Link]

-

ResearchGate. Structural–activity relationship (SAR) of 4-quinolone derivatives. [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

-

National Institutes of Health. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Academic Journals. Synthesis of novel 2-quinolone derivatives. [Link]

-

Bentham Science Publishers. Biological Activities of Quinoline Derivatives. [Link]

-

Chem-Station Int. Ed. Camps Quinoline Synthesis. [Link]

-

Cambridge University Press. Knorr Quinoline Synthesis (Chapter 34). [Link]

-

ResearchGate. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. [Link]

-

PubMed. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]

-

Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

ResearchGate. Mechanisms of Camps' cyclization. [Link]

-

ResearchGate. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 10. iipseries.org [iipseries.org]

- 11. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benthamscience.com [benthamscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. seragpsych.com [seragpsych.com]

- 22. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. psychscenehub.com [psychscenehub.com]

- 24. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. academicjournals.org [academicjournals.org]

- 29. biointerfaceresearch.com [biointerfaceresearch.com]

Halogenated Quinolinone Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic incorporation of halogens onto this framework has proven to be a powerful tool for modulating physicochemical properties, pharmacokinetic profiles, and pharmacological activity. This guide provides an in-depth exploration of halogenated quinolinone scaffolds, offering insights into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Quinolinone Core and Halogenation

Quinolones, and their 4-oxo derivatives known as quinolinones, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry for decades.[1][2] Their inherent structural features allow for extensive functionalization, leading to a wide array of biological activities.[2] The journey of quinolones in medicine began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which ushered in the era of quinolone antibiotics.[3][4]

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, is a cornerstone of modern drug design. The unique properties of halogens—their size, electronegativity, and ability to form halogen bonds—can profoundly influence a drug candidate's characteristics. In the context of quinolinones, halogenation has been instrumental in:

-

Enhancing Potency: Halogen substituents can improve binding affinity to biological targets.

-

Modulating Lipophilicity: This affects absorption, distribution, metabolism, and excretion (ADME) properties.

-

Improving Metabolic Stability: Halogens can block sites of metabolism, increasing the drug's half-life.

-